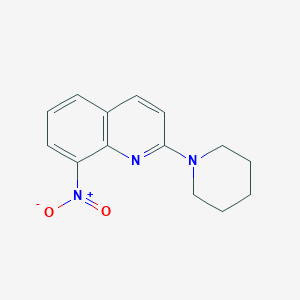

8-Nitro-2-piperidin-1-ylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

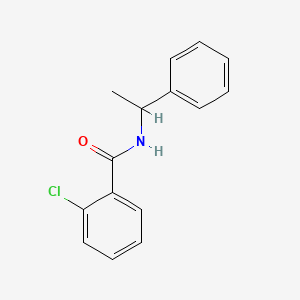

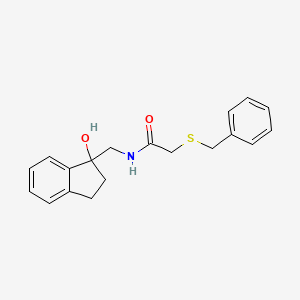

8-Nitro-2-piperidin-1-ylquinoline is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of quinoline, a class of compounds that are important in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 8-Nitro-2-piperidin-1-ylquinoline and its derivatives could involve intra- and intermolecular reactions . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Synthesis

8-Nitro-2-piperidin-1-ylquinoline is used in biocatalytic processes to synthesize quinoline derivatives. These derivatives are significant in medicinal chemistry due to their broad range of pharmacological activities. The α-chymotrypsin-catalyzed Friedländer condensation is an example where this compound can be utilized. In an ionic liquid medium, α-chymotrypsin exhibits higher catalytic activity, leading to excellent yields of quinoline derivatives at lower temperatures and reduced enzyme-loading conditions .

Pharmacological Research

Quinoline derivatives, including those derived from 8-Nitro-2-piperidin-1-ylquinoline, display a wide array of pharmacological activities. They have been studied for their anticancer, antiviral, antimicrobial, antifungal, anti-inflammatory, and anti-platelet aggregation properties. This makes them valuable intermediates in drug development .

Material Science

In the field of material science, quinoline derivatives are valuable synthons for the preparation of nano- and mesostructures with enhanced electronic and photonic properties. The unique characteristics of 8-Nitro-2-piperidin-1-ylquinoline can contribute to the development of materials with specific desired properties .

Agrochemical Applications

The quinoline core, which can be synthesized using 8-Nitro-2-piperidin-1-ylquinoline, finds applications in the agrochemical industry. Quinoline-bearing moieties have been increasingly discovered due to their effectiveness in this field .

Dye Industry

Quinoline derivatives are also used in the dye industry. The structural versatility of 8-Nitro-2-piperidin-1-ylquinoline allows for the creation of dyes with various properties, including different colors and binding affinities for fabrics .

Antimicrobial and Antimalarial Research

The compound has been explored for its antimicrobial and antimalarial properties. Its derivatives are compared with standard drugs to assess their efficacy, which is crucial in the development of new treatments for infectious diseases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-nitro-2-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMZIKCSVMFQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-2-piperidin-1-ylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-3H-imidazo[4,5-c]pyridine-2-thione](/img/structure/B2900896.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)

![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)